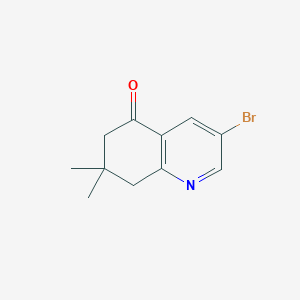

3-bromo-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic and Medicinal Chemistry Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in the realms of synthetic and medicinal chemistry. chemscene.comachemblock.com Their prevalence is notable, with a significant percentage of FDA-approved small-molecule drugs possessing a nitrogen heterocycle in their structure. chemscene.comachemblock.comnih.gov The unique properties imparted by the nitrogen atom, such as its ability to form hydrogen bonds, contribute to the diverse biological activities observed in these molecules. achemblock.com

These heterocyclic systems are integral to a vast array of natural products, including alkaloids, vitamins, and antibiotics. nih.govmolport.com Their structural diversity allows them to interact with a wide range of biological targets, leading to their investigation as potential therapeutic agents for various diseases. chemscene.commolport.com Consequently, the development of novel synthetic methodologies for creating and modifying nitrogen-containing heterocycles remains a vibrant and essential area of academic and industrial research. chemscene.com

Overview of Quinolone and Dihydroquinolone Frameworks as Research Targets

Within the broad class of nitrogen-containing heterocycles, quinolone and dihydroquinolone frameworks are particularly noteworthy. Quinolones are bicyclic compounds composed of a benzene ring fused to a pyridinone ring. Dihydroquinolones are their partially saturated analogues. These scaffolds are present in numerous pharmacologically active compounds. nih.gov

The quinolone core is famously associated with a class of synthetic antibiotics. researchgate.netnih.gov Beyond their antibacterial action, quinolone derivatives have been investigated for a wide spectrum of biological activities. researchgate.netnih.gov The dihydroquinolinone moiety is also a key structural feature in several approved drugs and experimental compounds, exhibiting activities such as phosphodiesterase inhibition and interaction with various receptors. nih.gov The versatility of these frameworks in drug design and their amenability to chemical modification make them attractive targets for synthetic and medicinal chemistry research. nih.govresearchgate.net

Specific Focus: The 3-Bromo-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one Structural Motif

The compound this compound represents a specific example within the dihydroquinolinone class. While extensive academic research specifically detailing the synthesis and applications of this exact molecule is not widely available in published literature, its structural features suggest potential areas of scientific interest.

The presence of a bromine atom at the 3-position offers a versatile handle for further chemical modifications through various cross-coupling reactions. This would allow for the synthesis of a library of derivatives for structure-activity relationship studies. The dimethyl substitution at the 7-position may influence the compound's solubility, metabolic stability, and conformational properties. The ketone functional group at the 5-position is also a site for potential chemical transformations.

Below is a table summarizing the available data for this compound.

| Property | Data |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| CAS Number | 1256821-53-0 |

Given the established importance of the dihydroquinolinone scaffold, it is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Further academic investigation would be necessary to fully elucidate its chemical reactivity and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7,7-dimethyl-6,8-dihydroquinolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)4-9-8(10(14)5-11)3-7(12)6-13-9/h3,6H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFKTIUTEWJJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=N2)Br)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 7,7 Dimethyl 7,8 Dihydroquinolin 5 6h One and Analogues

Classical and Contemporary Approaches to Dihydroquinolone Synthesis

The construction of the dihydroquinolone framework is a well-established area of organic synthesis, with several named reactions and modern variants being applicable. zenodo.org These methods often involve the condensation and cyclization of appropriately substituted precursors. A patent describes a one-pot synthesis of 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones starting from a Baylis-Hillman adduct and 5,5-dimethyl-1,3-cyclohexanedione, which provides a direct route to a similarly substituted core structure. google.com

The Friedländer synthesis is a fundamental method for quinoline (B57606) synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). jptcp.comresearchgate.net This reaction can be catalyzed by acids or bases. researchgate.net For the synthesis of the specific dihydroquinolinone , a variant of this reaction could be envisioned starting from an appropriately substituted o-aminoaryl ketone and a cyclic diketone. The reaction proceeds through a condensation followed by a cyclodehydration to form the quinoline ring system. researchgate.net The use of specific starting materials can lead to the formation of the dihydroquinolinone structure directly.

| Reaction | Reactants | Conditions | Product |

| Friedländer Synthesis | o-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Acid or base catalysis, heat | Substituted quinoline |

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org This method typically yields 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.org The reaction conditions, particularly temperature, can influence the regioselectivity of the final product, leading to either 4-quinolones (kinetic product) or 2-quinolones (thermodynamic product). quimicaorganica.orgsynarchive.com The initial step is the formation of a Schiff base or an enamine, followed by a thermally induced cyclization. wikipedia.orgsynarchive.com While traditionally used for quinolones, modifications of this approach could be adapted for the synthesis of dihydroquinolinone systems by using appropriate starting materials that lead to the desired saturation in the carbocyclic ring.

| Reaction | Reactants | Key Intermediate | Product |

| Conrad-Limpach Synthesis | Aniline (B41778) + β-ketoester | Schiff base/Enamine | 4-Hydroxyquinoline |

| Knorr Synthesis | Aniline + β-ketoester (at higher temp.) | β-keto anilide | 2-Hydroxyquinoline |

The Camps' cyclization is a reaction where an o-acylaminoacetophenone is converted into hydroxyquinolines upon treatment with a base. wikipedia.org This intramolecular cyclization can yield a mixture of isomeric quinolones depending on the reaction conditions and the structure of the starting material. wikipedia.orgresearchgate.net The reaction proceeds via an intramolecular aldol-type condensation. This method is particularly useful for the synthesis of 2- and 4-quinolones. wikipedia.org By selecting a starting material with the desired substitution pattern, this method could be applied to generate the core structure of 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

| Reaction | Reactant | Conditions | Products |

| Camps' Cyclization | o-acylaminoacetophenone | Base (e.g., hydroxide) | Mixture of hydroxyquinolines |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules like quinolones and dihydroquinolinones. organic-chemistry.orgresearchgate.net These reactions are highly atom-economical and can generate molecular diversity quickly. nih.gov For instance, a one-pot synthesis of 3,4-dihydroquinolinones has been developed using a multi-metal catalyst system. organic-chemistry.org Another example is the synthesis of 1,2-dihydroquinolines via a magnesium bromide-catalyzed reaction between an aniline and two ketones under solvent-free conditions. researchgate.net Such strategies could be adapted to produce the 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one core by carefully selecting the starting components.

| Reaction Type | Components | Catalyst/Conditions | Product Scope |

| (MC)²R | o-chloroarylboronic acids, acrylamides | Rh/Pd/Cu catalyst system | 3,4-Dihydroquinolinones organic-chemistry.org |

| MgBr₂-catalyzed MCR | Aniline, two ketones | MgBr₂, solvent-free | 1,2-Dihydroquinolines researchgate.net |

Targeted Bromination Strategies for Quinolones and Dihydroquinolones

Once the dihydroquinolinone scaffold is synthesized, the next step is the introduction of a bromine atom at the C-3 position. The reactivity of the quinolone ring system towards electrophilic substitution is well-documented.

The C-3 position of quinolones and their derivatives is often susceptible to electrophilic attack. Regioselective bromination at this position can be achieved using various brominating agents. The electrophilic cyclization of N-(2-alkynyl)anilines with electrophiles like bromine (Br₂) can directly yield 3-bromoquinolines. nih.govnih.gov For an existing dihydroquinolinone ring, direct bromination can be employed. For example, studies on the bromination of alkyl quinolones have shown that the reaction can be specific to the third position. nih.gov The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and avoid unwanted side reactions. Common brominating agents include molecular bromine and N-bromosuccinimide (NBS). nuph.edu.ua The nature of substituents on the quinolone ring can also influence the position of bromination. nuph.edu.ua

| Substrate Type | Brominating Agent | Outcome | Reference |

| N-(2-alkynyl)anilines | Br₂ | 3-Bromoquinolines | nih.gov |

| Alkyl quinolones | Vanadium-dependent haloperoxidase | 3-Bromo-alkyl quinolones | nih.gov |

| 3-Substituted 2-methylquinolin-4(1H)-ones | Br₂ or NBS | Bromination at C-2 methyl, C-3, or C-6 | nuph.edu.ua |

Introduction of Halogen Functionalities on Related Scaffolds

The introduction of a bromine atom onto the dihydroquinolinone scaffold, specifically at the 3-position, can be approached through direct halogenation of a pre-formed ring system or by utilizing halogenated precursors in a cyclization reaction. While direct bromination of 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is not extensively documented, studies on related quinoline systems provide valuable insights into electrophilic halogenation pathways.

Investigations into the bromination of 8-substituted quinolines have shown that the position of halogenation is highly dependent on the directing effects of existing substituents and the reaction conditions. acgpubs.orgresearchgate.net For instance, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of mono- and di-bromo derivatives, including 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, with the product distribution influenced by the equivalents of bromine and the solvent used. acgpubs.orgresearchgate.net These reactions typically proceed via electrophilic aromatic substitution, where the bromine attacks the electron-rich positions of the quinoline core. google.com

Alternative strategies build the halogenated ring system from acyclic precursors. One such advanced method involves the radical cyclization of benzene-tethered 1,7-enynes. A photoinduced reaction with a trifluoromethylating agent (Togni's reagent) in the presence of sodium iodide can generate (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones. researchgate.net A related approach uses the bromination and cyclization of 1,7-enynes to directly access dibromo-3,4-dihydroquinolin-2(1H)-ones. researchgate.net Another strategy involves the 6-exo-trig radical cyclization of α-halo-ortho-alkenyl anilides, which provides 3,4-dihydroquinolin-2-ones and can be used to introduce a halogenated substituent into the final structure. nih.gov

Advanced Synthetic Techniques for Dihydroquinolinone Formation

The formation of the core dihydroquinolinone ring is achievable through a variety of modern synthetic methods, including metal-catalyzed reactions and diverse intramolecular cyclization pathways.

Transition-Metal-Catalyzed Annulations (e.g., Pd-catalyzed Cycloaddition)

Palladium catalysis has emerged as a powerful tool for the construction of dihydroquinolinone scaffolds. These methods often exhibit high efficiency and functional group tolerance. One notable approach is the palladium-catalyzed decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids, which yields structurally diverse 3,4-dihydroquinolin-2-ones. organic-chemistry.org Another strategy involves the alkylarylation of acrylamides with unactivated alkyl halides, catalyzed by PdCl2 with a dppf ligand, to produce functionalized dihydroquinolinones. mdpi.com

Sequential, one-pot reactions catalyzed by palladium are also highly effective. A facile synthesis of 1,2-dihydroquinolines has been developed using a palladium-catalyzed intermolecular C-N coupling (Buchwald type) followed by an intramolecular allylic amination, starting from Morita-Baylis-Hillman alcohols. nih.govresearchgate.net Multi-catalyst systems, such as a Rh/Pd/Cu combination, can facilitate efficient one-pot syntheses through a conjugate-addition/amidation sequence. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for optimizing these transformations to efficiently form the desired heterocyclic rings. organic-chemistry.orgnih.gov

| Starting Materials | Catalyst System | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Morita-Baylis-Hillman Alcohols, Amines | Pd(PPh3)2Cl2 / DPPP | Sequential Amination/Cyclization | Up to 95% | nih.gov |

| N-methyl-N-phenylcinnamamide, Cyclohexyl bromide | PdCl2 / dppf | Alkylarylation | 39% | mdpi.com |

| 4-Vinyl Benzoxazinanones, Carboxylic Acids | Pd-catalyst / BI-DIME ligand | Decarboxylative [4+2] Cycloaddition | Good | organic-chemistry.org |

| 2-Iodoaniline, α,β-Unsaturated Carbonyls | Pd(OAc)2 / PPh3 | Coupling-Cyclization | 67-76% | nih.gov |

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a direct and common route to dihydroquinolinone structures. A particularly relevant method for the synthesis of the 7,7-dimethyl substituted core involves the reaction of a Baylis-Hillman adduct with 5,5-dimethyl-1,3-cyclohexanedione under the action of a base catalyst, followed by the addition of ammonium (B1175870) acetate (B1210297) to induce cyclization. google.com This "one-pot" method is advantageous due to its operational simplicity and good yields. google.com

Other cyclization strategies include electrophilic and radical pathways. The electrophilic cyclization of N-arylcinnamamides can be promoted by reagents like BF3·OEt2, which generates an electrophilic intermediate that subsequently undergoes intramolecular ring closure. mdpi.com Radical cyclizations offer another powerful avenue. For instance, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides can be used to synthesize cyano-containing dihydroquinolinones. mdpi.com Furthermore, the 6-exo-trig radical cyclization of specifically designed α-halo-ortho-alkenyl anilides provides a controlled route to 3,4-dihydroquinolin-2-ones. nih.gov

Environmentally Benign Synthetic Protocols (e.g., Solvent-Free, Microwave-Assisted)

In line with the principles of green chemistry, environmentally benign methods for synthesizing dihydroquinolines and their derivatives have been developed. Microwave-assisted organic synthesis (MAOS) has proven to be a transformative technique, significantly accelerating reaction rates and often increasing yields compared to conventional heating. researchgate.netoatext.com

A notable example is the one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride. researchgate.netias.ac.in This procedure is conducted under microwave irradiation without any solvent, offering a convenient, efficient, and environmentally friendly route to quinolines and dihydroquinolines. researchgate.netias.ac.in Such solvent-free methods reduce waste and the environmental impact associated with volatile organic compounds. oatext.comijarsct.co.in The use of microwave irradiation provides rapid and uniform heating, which contributes to cleaner reactions and shorter completion times. oatext.com

Derivatization Strategies for 3-Bromo-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

The bromine atom at the 3-position of the dihydroquinolinone ring serves as a versatile functional handle for a wide range of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are particularly powerful for this purpose.

The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins and is noted for the low toxicity and stability of the boronic acid reagents. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org Applying this to this compound would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position. researchgate.net

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction pairs aryl halides with primary or secondary amines, amides, or carbamates. wikipedia.orgacsgcipr.org The reaction has seen extensive development, with several generations of phosphine (B1218219) ligands designed to improve catalyst efficiency and substrate scope. wikipedia.orgnih.gov This transformation would enable the introduction of a wide array of nitrogen-containing functional groups at the 3-position of the title compound, providing access to anilines, N-aryl amides, and other valuable derivatives. libretexts.orgresearchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)2 or R-B(OR')2 | C-C | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Cs2CO3) | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | R2NH or RNH2 | C-N | Pd(0) or Pd(II) catalyst, Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) | wikipedia.orglibretexts.org |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 7,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published data available.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

A complete structural assignment for 3-bromo-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one would typically be achieved using a combination of 1D and 2D NMR experiments.

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J).

¹³C NMR: Would reveal the number of distinct carbon atoms and their chemical environments, distinguishing between sp², sp³, carbonyl, and quaternary carbons.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing connectivity. COSY would show proton-proton couplings, HSQC would correlate protons to their directly attached carbons, and HMBC would reveal long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

Analysis of Chemical Shifts and Coupling Constants for Substituent Effects

The electronic effects of the bromine atom at the C3 position and the gem-dimethyl groups at C7 would significantly influence the chemical shifts of nearby protons and carbons. The bromine, being an electron-withdrawing group, would be expected to deshield adjacent protons and carbons. The analysis of coupling constants would help determine the dihedral angles between coupled protons, providing insight into the conformation of the dihydroquinolinone ring system.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

No published data available.

High-resolution mass spectrometry (HRMS) would be required to determine the precise molecular weight and confirm the molecular formula (C₁₁H₁₂BrNO). The mass spectrum would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity. Analysis of the fragmentation pattern would provide further structural confirmation by identifying stable fragments resulting from the cleavage of the parent molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

No published data available.

IR and Raman spectroscopy would be used to identify the key functional groups within the molecule.

A strong absorption band corresponding to the C=O (carbonyl) stretch of the α,β-unsaturated ketone would be expected in the IR spectrum.

Vibrations corresponding to C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic and enone systems, and the C-N bond would also be present.

The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

No published data available.

Computational Chemistry and Theoretical Studies on 3 Bromo 7,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely used for quinoline (B57606) derivatives to investigate electronic structure, molecular geometry, and reactivity. acs.org These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its behavior in chemical reactions and biological systems. nih.gov For the 3-bromo-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one scaffold, DFT calculations, often using basis sets like 6-311G(d,p), help in optimizing the molecular structure to its lowest energy state and calculating various electronic descriptors. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the HOMO is typically distributed over the electron-rich parts of the molecule, including the quinoline ring system, while the LUMO is located on the electron-deficient areas. The presence of the bromine atom, an electron-withdrawing group, can influence the energy levels of these orbitals. FMO analysis helps identify which parts of the molecule are likely to act as an electron donor (HOMO) or an electron acceptor (LUMO) in reactions. rsc.org

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 eV to -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -2.5 eV to -3.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 3.0 eV to 3.5 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. These maps use a color spectrum to indicate different potential values: red typically signifies regions of high electron density and negative potential (electrophilic attack sites), while blue indicates regions of low electron density and positive potential (nucleophilic attack sites). Green represents areas with neutral potential. bhu.ac.inresearchgate.net

For this compound, an MEP map would reveal a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a prime site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential (blue), while the bromine atom would also contribute to the electrostatic landscape, influencing potential interactions.

Quinolone systems can exist in different tautomeric forms, most commonly the keto (-C=O, -NH-) and enol (-C-OH, -N=) forms. The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical properties and biological activity. helsinki.fi Computational studies, particularly DFT, are employed to calculate the energies of different tautomers to determine the most stable form. acs.orgnih.gov

For quinolin-5(6H)-one systems, including the title compound, the keto tautomer is generally found to be more stable than the corresponding enol (5-hydroxyquinoline) tautomer. Theoretical calculations often show a significant energy difference between the two forms, confirming the predominance of the keto structure under normal conditions. nih.gov This stability is critical for understanding its interaction with biological targets, as the geometry and hydrogen bonding capabilities of the keto form define its binding characteristics. acs.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov These methods are instrumental in drug discovery for predicting binding modes and affinities, thereby guiding the design of more potent and selective compounds. brieflands.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. ripublication.com For this compound, docking studies can be performed against various protein targets to hypothesize its potential biological activity. The process involves placing the ligand in the binding pocket of the protein and evaluating the interactions.

Key interactions often observed for quinolone derivatives include:

Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor, capable of interacting with donor residues like arginine or lysine (B10760008) in a protein's active site.

Hydrophobic Interactions: The dimethyl-substituted cyclohexanone (B45756) ring and the quinoline core provide a hydrophobic surface that can interact with nonpolar amino acid residues such as leucine, valine, and isoleucine. nih.gov

Halogen Bonds: The bromine atom at the 3-position can form halogen bonds with electron-donating atoms (like oxygen or sulfur) in the protein, which can contribute significantly to binding affinity.

π-π Stacking: The aromatic part of the quinoline ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

MD simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.

A primary output of molecular docking is the binding affinity, often expressed as a binding energy score (in kcal/mol) or an inhibition constant (Ki). This value estimates the strength of the interaction between the ligand and the protein; a lower binding energy score indicates a more favorable and stable interaction. nih.gov

By comparing the binding affinities of this compound with those of known inhibitors for a specific target, researchers can predict its potential efficacy. For instance, docking it into the active site of an enzyme like cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs, could reveal its potential as an inhibitor. brieflands.com The analysis focuses on how well the ligand's shape and chemical properties complement the binding site, a concept known as molecular recognition.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.5 | LYS-72, GLU-91 | Hydrogen Bond with C=O |

| LEU-144, VAL-57 | Hydrophobic Interaction | ||

| ASP-161 | Halogen Bond with Br | ||

| Reference Inhibitor | -8.2 | LYS-72, ASP-161 | Hydrogen Bond, Ionic Interaction |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are cornerstones of modern computational chemistry, establishing mathematical relationships between the structural features of molecules and their biological activities or physical properties, respectively. mdpi.com This approach assumes that the properties of a chemical compound are intrinsically determined by its molecular structure. mdpi.com For a series of related compounds, such as derivatives of the dihydroquinolinone scaffold, these models can predict the activity of novel molecules, prioritize candidates for synthesis, and provide insights into the mechanisms of action.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical and structural properties of a molecule. nih.gov These descriptors can be categorized into several classes, including 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. nih.gov Quantum-chemical descriptors, derived from calculations of the electronic structure, are also frequently employed to capture more subtle electronic effects. nih.gov

For this compound and its analogs, a wide range of descriptors would be calculated. The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques that identify a subset of descriptors highly correlated with the activity or property of interest while minimizing inter-correlation. nih.gov

Once descriptors are selected, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. nih.gov The goal is to create a robust equation that can accurately predict the target property. The statistical quality and predictive power of the model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's development. nih.govnih.gov

A validated QSAR model serves as a powerful predictive tool. By inputting the calculated descriptors for a novel, unsynthesized compound like a derivative of this compound, the model can estimate its biological activity (e.g., IC₅₀ value against a cancer cell line) or a key physicochemical property. nih.govrsc.org

These predictions are invaluable for guiding synthetic efforts toward compounds with enhanced potency or improved properties. The model's equation also provides insights into the structure-activity relationship. For instance, if a descriptor related to steric bulk has a negative coefficient in the model, it suggests that smaller substituents at a particular position may lead to higher activity. nih.gov This information helps chemists design molecules with a higher probability of success, saving time and resources.

Table 2: Illustrative QSAR Prediction for Hypothetical Dihydroquinolinone Analogs

| Compound | R-Group Modification | LogP (Descriptor) | Predicted Bioactivity (IC₅₀, µM) |

|---|---|---|---|

| Parent | 3-bromo-7,7-dimethyl | 3.1 | 5.2 |

| Analog 1 | 3-chloro-7,7-dimethyl | 2.8 | 7.8 |

| Analog 2 | 3-iodo-7,7-dimethyl | 3.5 | 3.1 |

| Analog 3 | 3-bromo-7-spirocyclopropyl | 3.4 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a QSAR model.

Conformational Analysis and Energy Landscape Studies

The three-dimensional structure (conformation) of a molecule is crucial to its function, particularly its ability to interact with biological targets like enzymes or receptors. The dihydroquinolinone ring system of this compound is not planar and can adopt several different spatial arrangements. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them.

These studies are typically performed using quantum chemistry methods, such as Density Functional Theory (DFT). nih.govrsc.org By systematically rotating the molecule's single bonds, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformers. The results of this analysis can reveal the preferred shape of the molecule in a biological environment.

The energy landscape also provides information on the molecule's flexibility. Low energy barriers between conformers suggest that the molecule can easily change its shape, which may be important for binding to a flexible active site. Furthermore, electronic properties such as the distribution of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps can be calculated for the lowest energy conformer to predict regions of reactivity and potential intermolecular interactions. nih.govrsc.org

Table 3: Example of Relative Energies for Hypothetical Conformers

| Conformer | Dihedral Angle (C6-C7-C8-N) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| 1 (Global Minimum) | 45.2° | 0.00 | 75.3 |

| 2 | -44.8° | 0.05 | 24.1 |

| 3 | 175.5° | 3.5 | 0.6 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a conformational analysis study.

Mechanistic Investigations of Biological Interactions of Dihydroquinolones and Analogues

Elucidation of Molecular Targets and Pathways

There is no publicly available data from peer-reviewed studies that elucidates the specific molecular targets or biological pathways modulated by 3-bromo-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one.

Interaction with DNA Gyrase and Topoisomerase Enzymes

No research has been found that investigates the interaction between this compound and DNA gyrase or other topoisomerase enzymes. While quinolone derivatives are historically known for their inhibitory effects on these enzymes, the specific activity of this compound has not been reported.

Cellular and Biochemical Studies (In Vitro Models)

There is a lack of published cellular and biochemical studies using in vitro models to characterize the biological effects of this compound.

Enzyme Inhibition Assays

No data from enzyme inhibition assays for this compound is available in the scientific literature. Consequently, no data tables on its inhibitory activity against specific enzymes can be presented.

Cellular Pathway Modulation

There are no studies detailing the modulation of any cellular pathways by this compound. Research on its effects on cellular signaling, proliferation, or apoptosis is currently absent from the public domain.

Singlet Oxygen Production and Photochemical Mechanisms

The photochemical properties of this compound, including its capacity for singlet oxygen production upon photoirradiation, have not been investigated in any published research. Therefore, its photochemical mechanisms remain unknown.

Role of Bromination in Modulating Bioactivity Mechanisms

The introduction of bromine atoms into the molecular scaffold of dihydroquinolones and their analogues can significantly influence their biological activity. This is attributed to the unique physicochemical properties of bromine, including its size, electronegativity, and ability to form halogen bonds, which can alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Research on various brominated heterocyclic compounds, including quinoline (B57606) derivatives, provides insights into the potential mechanisms by which bromination modulates the bioactivity of "this compound".

The presence of a halogen, such as bromine, on a quinoline core can enhance a compound's antibacterial and anticancer properties. researchgate.netnih.gov Halogenated quinolines have demonstrated the ability to eradicate drug-resistant Gram-positive bacterial pathogens and their biofilms. researchgate.net The position and nature of the halogen substituent play a crucial role in determining the biological activity of 8-hydroxyquinoline (B1678124) derivatives. acs.orgresearchgate.net For instance, certain brominated 8-hydroxyquinolines have shown high antigrowth activity against Gram-negative bacteria. researchgate.net

In the context of anticancer activity, bromination has been shown to be a key factor in the potency of various heterocyclic compounds. A study on 5-bromo-7-azaindolin-2-one derivatives revealed that these compounds exhibit broad-spectrum antitumor potency, with the most active compounds being significantly more potent than the established drug Sunitinib. nih.gov Similarly, 6-bromo-5-nitroquinoline (B1267105) has demonstrated significant antiproliferative activity against several cancer cell lines, inducing apoptosis. nih.gov The mechanism of action for some brominated compounds has been linked to the inhibition of key enzymes involved in cell proliferation and survival. For example, bromo-substituted hydroxyxanthones have been investigated as potential protein tyrosine kinase inhibitors. ikm.org.my

Molecular docking studies on related compounds provide a theoretical framework for understanding how the bromine atom might influence the interaction of "this compound" with its biological targets. The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the active site of a protein. This can lead to a more stable ligand-protein complex and enhanced inhibitory activity. For instance, docking analyses of bromo-substituted compounds with target proteins have shown favorable binding energies, suggesting a strong interaction. ikm.org.mynih.govnih.gov The presence of bromine can also increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.

While direct mechanistic studies on "this compound" are not extensively available in the reviewed literature, the collective evidence from studies on analogous brominated quinolines and other heterocyclic systems strongly suggests that the bromine atom plays a pivotal role in modulating bioactivity. The enhanced potency observed in many brominated compounds is likely a result of a combination of factors, including altered electronic properties, increased lipophilicity, and the ability to form specific halogen bonds with biological targets, thereby influencing enzyme inhibition and other cellular processes.

Advanced Research Avenues and Future Perspectives for 3 Bromo 7,7 Dimethyl 7,8 Dihydroquinolin 5 6h One

Development as Chemical Probes for Biological Systems

The quinoline (B57606) nucleus is present in numerous pharmacologically active substances and natural compounds. acs.orgacs.org Derivatives have been investigated for a range of biological activities, including potential applications in oncology and neurodegenerative diseases. biosynce.com The structure of 3-bromo-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one could be leveraged for the development of chemical probes to investigate biological pathways.

Future research could focus on modifying the molecule to incorporate reporter tags, such as fluorophores or biotin, through reactions at the bromine position. These modified probes could be used to:

Identify and validate novel protein targets.

Visualize the subcellular localization of binding partners.

Elucidate the mechanism of action of quinoline-based bioactive compounds.

The dimethyl substitution at the 7-position may influence the compound's conformational rigidity and interaction with biological macromolecules, a feature that can be systematically studied to optimize probe design.

Potential as Synthetic Intermediates for Complex Molecule Synthesis

The chemical reactivity of this compound makes it a valuable synthetic intermediate for constructing more complex molecular architectures. The quinolin-4-one core, a related structure, has been synthesized through various classical methods, such as the Gould-Jacobs and Camps cyclization reactions, highlighting the versatility of this chemical family in organic synthesis. mdpi.com

The strategic placement of the bromo- and keto- functional groups on the this compound scaffold allows for a variety of subsequent chemical transformations.

| Reactive Site | Reaction Type | Potential Outcome | Relevance |

|---|---|---|---|

| C3-Bromine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Introduction of aryl, alkynyl, or amino groups | Creates diverse libraries of compounds for screening |

| C5-Ketone | Condensation reactions (e.g., Knoevenagel) | Formation of new carbon-carbon bonds and heterocyclic rings | Builds molecular complexity |

| C5-Ketone | Reduction | Formation of a secondary alcohol | Introduces a new chiral center and hydrogen-bonding capabilities |

| N1-Nitrogen | Alkylation or Acylation | Modification of electronic properties and steric profile | Fine-tunes biological activity or material properties |

These synthetic pathways could be employed to generate novel drug candidates, natural product analogues, or functional materials. The development of efficient, one-pot reaction sequences starting from this intermediate would be a valuable goal for synthetic chemists. mdpi.com

Exploration of Materials Science Applications

Quinoline derivatives are gaining attention in the field of materials science due to their unique electronic and optical properties. researchgate.netbiosynce.com These characteristics make them suitable components for advanced materials, particularly in organic electronics. For instance, quinoline-based compounds have been successfully used as emitters and charge-transporting materials in organic light-emitting diodes (OLEDs). biosynce.com Their application in third-generation photovoltaics, such as dye-sensitized solar cells, is also an active area of research. researchgate.net

Future investigations could explore the potential of this compound in this domain. Potential research avenues include:

Polymer Synthesis: The bromo- functionality could be used as a handle for polymerization reactions, leading to novel quinoline-containing polymers with interesting mechanical, electrical, or thermal properties. biosynce.com

Organic Electronics: The compound could serve as a building block for creating new organic semiconductors or fluorescent materials for use in sensors and displays. researchgate.netresearchgate.net

Photocatalysis: Some quinoline derivatives are being developed as photocatalysts for the degradation of organic pollutants, an application space that could be explored for this molecule. biosynce.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, biological activities, and potential toxicities, thereby reducing the time and cost of research. nih.govmit.edu

For this compound, AI and ML could be applied in several ways:

In Silico Screening: Virtual libraries of derivatives can be generated by computationally modifying the parent structure. ML models can then predict their binding affinity to various protein targets, such as kinases, which are often implicated in cancer. biosynce.commdpi.comnih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogues with their biological activity. mdpi.comresearchgate.net This allows researchers to understand which parts of the molecule are most important for its function and to design more potent compounds.

ADME/T Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives before they are synthesized, helping to prioritize compounds with better drug-like profiles. nih.govasianpubs.org

| AI/ML Technique | Application | Objective |

|---|---|---|

| Molecular Docking | Virtual screening against protein targets (e.g., EGFR) | Identify potential biological targets and binding modes. nih.gov |

| 3D-QSAR (e.g., CoMFA) | Analyze structure-activity relationships | Guide the design of more active analogues. mdpi.com |

| Deep Learning Neural Networks | Predict bioactivity and physicochemical properties | Prioritize synthetic targets from large virtual libraries. researchgate.net |

| Toxicity Prediction Models | Assess potential risks in silico | Filter out compounds likely to fail due to safety issues. itmedicalteam.pl |

By leveraging these computational approaches, research on this compound can be made more efficient and targeted.

Green Chemistry Aspects in Future Synthetic Design

Traditional methods for synthesizing quinoline and quinolone scaffolds often involve harsh reaction conditions, hazardous solvents, and expensive reagents. acs.orgnih.gov The principles of green chemistry aim to develop chemical processes that are more environmentally friendly, efficient, and sustainable. acs.orgacs.org

Future synthetic design for this compound and its derivatives should incorporate green chemistry principles. Research in this area could focus on:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation, can reduce waste and energy consumption. acs.orgresearchgate.net

Eco-Friendly Catalysts: The use of reusable, non-toxic, and inexpensive catalysts, such as molecular iodine or certain zeolites, can replace more hazardous reagents. acs.orgresearchgate.net

One-Pot Synthesis: Designing multi-component reactions where several steps are combined into a single procedure (a "one-pot" synthesis) improves efficiency and reduces the need for purification of intermediates. researchgate.netresearchgate.net

Alternative Energy Sources: Employing energy sources like ultrasonic irradiation or visible-light photoredox catalysis can enable reactions to proceed under milder conditions. mdpi.comnih.gov

Adopting these greener synthetic strategies will not only minimize the environmental impact of research and production but also align with the broader goal of sustainable chemical manufacturing. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 3-bromo-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis is a high-yield approach for analogous dihydroquinolinones. For example, cyclohexane-1,3-dione derivatives can undergo sequential Michael addition, cyclization, and aromatization under microwave irradiation (20 min, proline catalyst), achieving >95% yield . Optimize by varying catalysts (e.g., proline vs. metal catalysts), irradiation time, and solvent polarity. Reaction progress should be monitored via TLC and validated by H NMR (e.g., characteristic proton signals at δ 8.49 ppm for pyridine protons) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- H NMR : Expect signals for aromatic protons (δ 7.80–8.49 ppm), methyl groups (δ ~1.3–1.5 ppm for geminal dimethyl), and dihydroquinolinone backbone protons (δ 2.5–3.5 ppm) .

- C NMR : Key signals include C=O (~168 ppm) and C-Br (~110 ppm). Compare with similar compounds like 7,8-dihydroquinolin-5(6H)-ones, which show C=C(H) signals at 140–164 ppm .

- IR : Confirm carbonyl stretching (~1680 cm) and C-Br absorption (~550–650 cm).

Q. What crystallization strategies are recommended for X-ray structure determination of this compound?

- Methodological Answer : Use slow evaporation in acetonitrile or DCM/hexane mixtures. For refinement, employ SHELX software (e.g., SHELXL for small-molecule refinement). Validate the structure using tools like PLATON to check for missed symmetry or disorder . Example parameters: R factor <0.05, data-to-parameter ratio >10 .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical NMR/Chemical Shift (CS) with experimental data. For example, discrepancies in carbonyl C shifts may arise from crystal packing effects. Use Mercury software to analyze intermolecular interactions (e.g., hydrogen bonding) that influence solid-state NMR .

Q. What strategies address low yields in bromination reactions at the 3-position of dihydroquinolinones?

- Methodological Answer :

- Electrophilic Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions.

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to enhance regioselectivity, followed by reduction .

- Microwave Optimization : Adjust power (100–300 W) and solvent (e.g., DMF vs. THF) to improve reaction efficiency .

Q. How can Beckmann rearrangement or ring-expansion reactions modify the core structure for novel derivatives?

- Methodological Answer :

- Beckmann Rearrangement : Treat 7,8-dihydroquinolin-5(6H)-one oximes with POCl/PCl to generate azepinone derivatives, expanding the ring from six- to seven-membered .

- Ring Expansion : Use trifluoromethylated diketones to form tetrahydro-6H-pyrido[3,2-b]azepin-6-ones, a scaffold with unexplored medicinal potential .

Q. What methodologies ensure reproducibility in biological activity studies of dihydroquinolinone derivatives?

- Methodological Answer :

- Assay Design : Use standardized protocols (e.g., MIC assays for antibacterial activity) with positive controls (e.g., pleuromutilin derivatives) .

- Data Triangulation : Validate results via orthogonal methods (e.g., SPR for binding affinity, in vitro cytotoxicity assays) .

- Open Data Practices : Share raw datasets in repositories like Zenodo, ensuring compliance with GDPR for patient-derived data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.